4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid
Overview
Description
4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid is a complex organic compound that features a boronic acid group, a fluorophenyl group, and a piperazine ring with a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Attachment of the Propoxy Group: The protected piperazine is then reacted with 3-bromopropanol to introduce the propoxy group. This reaction is typically carried out in the presence of a base like potassium carbonate.
Coupling with Fluorophenylboronic Acid: The final step involves coupling the intermediate with 3-fluorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is performed in the presence of a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free piperazine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection.
Major Products
Oxidation: Formation of boronate esters.
Reduction: Formation of reduced fluorophenyl derivatives.
Substitution: Formation of free piperazine derivatives.
Scientific Research Applications
4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving boronic acids and their interactions with biological molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propanoic acid
- 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
- 2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
Uniqueness
4-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-3-fluorophenylboronic acid is unique due to the presence of both a boronic acid group and a fluorophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-fluoro-4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O5/c1-18(2,3)27-17(23)22-10-8-21(9-11-22)7-4-12-26-16-6-5-14(19(24)25)13-15(16)20/h5-6,13,24-25H,4,7-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFINSBWXXPWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BFN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115624 | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-07-2 | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-borono-2-fluorophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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